2,7-ditert-butylacridine-3,6-diamine

Descripción

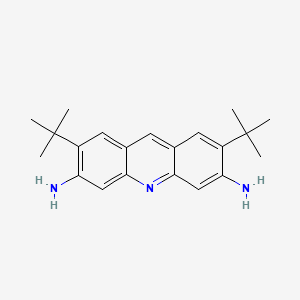

2,7-Ditert-butylacridine-3,6-diamine is a heterocyclic aromatic compound featuring an acridine core substituted with tert-butyl groups at the 2- and 7-positions and amino groups at the 3- and 6-positions. The tert-butyl groups enhance steric bulk and solubility in nonpolar solvents, while the diamino moieties contribute to hydrogen-bonding capabilities and electronic modulation.

Propiedades

Número CAS |

33244-11-0 |

|---|---|

Fórmula molecular |

C21H27N3 |

Peso molecular |

321.5 g/mol |

Nombre IUPAC |

2,7-ditert-butylacridine-3,6-diamine |

InChI |

InChI=1S/C21H27N3/c1-20(2,3)14-8-12-7-13-9-15(21(4,5)6)17(23)11-19(13)24-18(12)10-16(14)22/h7-11H,22-23H2,1-6H3 |

Clave InChI |

MJGGZONRLLIBJX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)C(C)(C)C |

SMILES canónico |

CC(C)(C)C1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)C(C)(C)C |

Otros números CAS |

33244-11-0 |

Sinónimos |

2,7-di-(tert-butyl)proflavine 2,7-di-tert-butylproflavine |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2,7-ditert-butylacridine-3,6-diamine involves several steps. One common method includes the use of acridinium salts as intermediates. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

2,7-ditert-butylacridine-3,6-diamine: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the amino and tert-butyl groups on the acridine ring .

Aplicaciones Científicas De Investigación

2,7-ditert-butylacridine-3,6-diamine: has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various acridine derivatives with potential pharmaceutical applications . In biology, it is studied for its interactions with DNA and proteins, making it valuable in the development of anticancer and antimicrobial agents . In medicine, it is explored for its potential use in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections . In industry, it is used in the development of dyes, fluorescent materials, and photoredox catalysts .

Mecanismo De Acción

The mechanism of action of 2,7-ditert-butylacridine-3,6-diamine involves its interaction with biomolecular targets such as DNA and enzymes. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation and the induction of cell death, making it effective as an anticancer agent . Additionally, its interaction with proteins and other biomolecules can lead to antimicrobial and antiviral effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pteridine Derivatives (e.g., 6,7-Dichloro-1,3-dimethyllumazine)

- Structural Similarities : Both compounds share nitrogen-containing heterocyclic cores. Pteridines, like acridines, exhibit planar aromatic systems conducive to π-π stacking interactions .

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro substituents in pteridines (e.g., 6,7-dichloro-1,3-dimethyllumazine) increase electrophilicity, facilitating nucleophilic substitution reactions (e.g., with thiols or amines) . In contrast, the tert-butyl groups in 2,7-ditert-butylacridine-3,6-diamine are electron-donating, reducing electrophilicity but enhancing solubility and steric protection. Amino Groups: The diamino configuration in acridine derivatives enables dual hydrogen-bonding interactions, which are less pronounced in monofunctionalized pteridines.

Quinazoline-4,6-diamine Derivatives (e.g., N6-(piperidin-4-yl)-N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine)

- Structural Comparison: Quinazolines are bicyclic (6,6-membered rings), whereas acridines are tricyclic (6,6,6-membered rings).

- Functional Group Impact: Amino Groups: Both compounds feature diamino substituents, but the acridine derivative’s amino groups are positioned to enable intramolecular charge transfer, a feature less explored in quinazolines . Halogen vs. Alkyl Substituents: The chloro and fluoro groups in the quinazoline derivative increase polarity and bioavailability, whereas tert-butyl groups in the acridine compound prioritize steric stabilization.

Penicillin Derivatives (e.g., Benzathine Benzylpenicillin)

The acridine derivative’s amino groups could similarly serve as coordination sites for metal ions or counterions, though this remains speculative based on the evidence .

Research Implications and Gaps

- Reactivity: The tert-butyl groups in this compound likely hinder electrophilic substitution, redirecting reactivity toward the amino groups (e.g., acylation or alkylation) compared to chloro-substituted pteridines .

- Applications: Potential uses in optoelectronics or as a ligand scaffold remain underexplored, unlike well-documented medicinal applications of quinazoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.